Cas no 95352-12-8 (Pentanedioic acid, 2-bromo-, 5-methyl ester)
Pentanedioic acid, 2-bromo-, 5-methyl ester Chemical and Physical Properties
Names and Identifiers
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- Pentanedioic acid, 2-bromo-, 5-methyl ester
- EN300-1145919
- 4-Bromoglutaric acid 1-methyl ester
- 2-bromo-5-methoxy-5-oxopentanoic acid
- SCHEMBL7887214
- 830-486-7
- 95352-12-8
-
- Inchi: 1S/C6H9BrO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3H2,1H3,(H,9,10)
- InChI Key: UIJWJOZYGCIHTA-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(Br)CCC(OC)=O
Computed Properties
- Exact Mass: 223.96842Da
- Monoisotopic Mass: 223.96842Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 63.6Ų
Pentanedioic acid, 2-bromo-, 5-methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145919-0.05g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 0.05g |
$347.0 | 2023-05-26 | |
| Enamine | EN300-1145919-0.1g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 0.1g |
$518.0 | 2023-05-26 | |
| Enamine | EN300-1145919-0.25g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 0.25g |
$743.0 | 2023-05-26 | |
| Enamine | EN300-1145919-0.5g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 0.5g |
$1170.0 | 2023-05-26 | |
| Enamine | EN300-1145919-1.0g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 1g |
$1500.0 | 2023-05-26 | |
| Enamine | EN300-1145919-2.5g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 2.5g |
$2940.0 | 2023-05-26 | |
| Enamine | EN300-1145919-5.0g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 5g |
$4349.0 | 2023-05-26 | |
| Enamine | EN300-1145919-10.0g |
2-bromo-5-methoxy-5-oxopentanoic acid |
95352-12-8 | 95% | 10g |
$6450.0 | 2023-05-26 |
Pentanedioic acid, 2-bromo-, 5-methyl ester Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on Pentanedioic acid, 2-bromo-, 5-methyl ester
Recent Advances in the Study of Pentanedioic acid, 2-bromo-, 5-methyl ester (CAS: 95352-12-8)
Pentanedioic acid, 2-bromo-, 5-methyl ester (CAS: 95352-12-8) is a brominated derivative of glutaric acid, which has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and organic synthesis. Recent studies have explored its utility as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
One of the most notable advancements in the study of Pentanedioic acid, 2-bromo-, 5-methyl ester is its role in the synthesis of γ-aminobutyric acid (GABA) analogs. Researchers have demonstrated that this compound can serve as a key precursor in the construction of GABAergic ligands, which are of interest for their potential therapeutic effects in neurological disorders such as epilepsy and anxiety. A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient bromination and esterification steps involved in the synthesis of these analogs, with the compound (CAS: 95352-12-8) playing a pivotal role in achieving high yields and selectivity.
In addition to its applications in neuroscience, Pentanedioic acid, 2-bromo-, 5-methyl ester has been investigated for its potential as a building block in the development of anticancer agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel brominated glutaric acid derivatives, including this compound, and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that the bromine substituent at the 2-position significantly enhanced the compound's ability to induce apoptosis in cancer cells, suggesting its promise as a scaffold for further optimization.
Another area of interest is the compound's utility in polymer chemistry. Researchers have explored its incorporation into biodegradable polymers, leveraging its bromine moiety for post-polymerization modifications. A 2022 study in Macromolecules detailed the synthesis of functionalized polyesters using Pentanedioic acid, 2-bromo-, 5-methyl ester as a monomer, demonstrating improved mechanical properties and tunable degradation rates. These findings open new avenues for the development of advanced biomaterials for medical applications.
Despite these promising developments, challenges remain in the large-scale production and purification of Pentanedioic acid, 2-bromo-, 5-methyl ester. Recent efforts have focused on optimizing synthetic protocols to minimize byproducts and improve yield. For instance, a 2023 patent application disclosed a novel catalytic system for the bromination of glutaric acid derivatives, offering a more sustainable and cost-effective route to this compound. Such innovations are critical for its broader adoption in industrial and pharmaceutical settings.
In conclusion, Pentanedioic acid, 2-bromo-, 5-methyl ester (CAS: 95352-12-8) represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its applications span from neuroscience to oncology and materials science, underscoring its potential as a multifunctional intermediate. Future research should focus on further elucidating its mechanistic roles and expanding its utility in drug discovery and biomaterial design. The continued exploration of this compound is likely to yield significant contributions to the field.
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